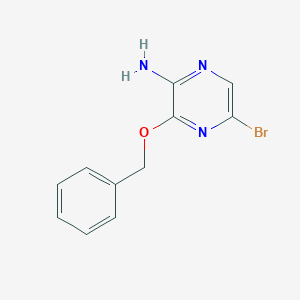

2-Amino-3-benzyloxy-5-bromopyrazine

Overview

Description

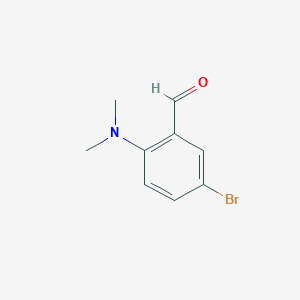

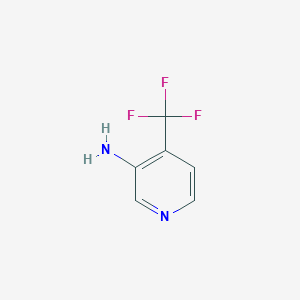

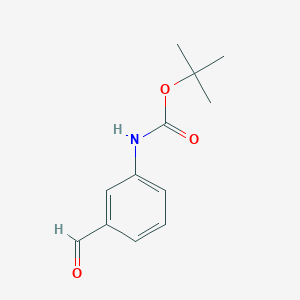

2-Amino-3-benzyloxy-5-bromopyrazine (2-ABB) is a heterocyclic aromatic compound containing both nitrogen and bromine. It is a white crystalline solid with a molecular weight of 256.21 g/mol, and a melting point of 128-130 °C. 2-ABB is a versatile compound that is used in various scientific and industrial applications, such as organic synthesis, drug development, and biochemistry.

Scientific Research Applications

1. Synthesis of Luminescent Chromophores

2-Amino-3-benzoyl-5-bromopyrazine, a related compound, has been used in the synthesis of the pyrazine ring system found in the luminescent chromophore coelenterazine. This process involves transition metal-catalyzed Suzuki coupling to arylboronic acids (Jones, Keenan, & Hibbert, 1996).

2. Corrosion Inhibition

A study investigating the use of 2-amino-5-bromopyrazine (ABP) as a corrosion inhibitor found that it, along with other pyrazine derivatives, could act as effective corrosion inhibitors on steel surfaces. Theoretical investigations using density functional theory (DFT) and molecular dynamics (MD) simulation supported these findings, with ABP showing notable performance (Saha, Hens, Murmu, & Banerjee, 2016).

3. Synthesis of Heterocycles

2-Amino-5-bromopyrazine has been used in the synthesis of various heterocyclic compounds, including spiro heterocycles containing a triazine nucleus. These compounds exhibited some microbiological activity against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

4. Synthesis of Aminopyrazoles and Aminothiazoles

The compound has been utilized in the flexible synthesis of aminopyrazoles and aminothiazoles, which are key intermediates in medicinal chemistry and drug discovery projects (Havel et al., 2018).

5. Nucleoside Analogs Synthesis

2-Amino-5-bromopyrazine has been involved in the preparation of nucleoside analogs, particularly in the synthesis of benzylthio-substituted pyrazines, which have potential applications in medicinal chemistry (Tuntiwachwuttikul, Bardos, & Bobek, 1991).

Mechanism of Action

Mode of Action

2-Amino-3-benzyloxy-5-bromopyrazine is used without prior protection of the amino group in a palladium-catalyzed cross-coupling with pyridylboronic acids leading to pyrazinylpyridines . This suggests that the compound may interact with its targets through a mechanism involving cross-coupling reactions.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-benzyloxy-5-bromopyrazine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its lipophilicity (Log Po/w) is predicted to be 2.31 (iLOGP), which could influence its distribution within the body .

properties

IUPAC Name |

5-bromo-3-phenylmethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVIPEDIQULQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444488 | |

| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-bromopyrazin-2-amine | |

CAS RN |

187973-44-0 | |

| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)